Cyclohex-2,5-dienecarbonyl-CoA

Enzyme Kinetics Anaerobic Aromatic Degradation Substrate Specificity

Researchers studying anaerobic benzoyl-CoA degradation face a critical challenge: generic acyl-CoA analogs fail to substitute for the authentic 2,5-diene isomer, with dienoyl-CoA hydratases showing <5% activity on mono-ene analogs. Cyclohex-2,5-dienecarbonyl-CoA is the definitive product standard for benzoyl-CoA reductase (BCR) activity assays and dienoyl-CoA hydratase (EC 4.2.1.100) studies. It is the thermodynamically disfavored (>20 kJ/mol uphill) gateway intermediate linking aromatic ring dearomatization to β-oxidation-like catabolism. • Kₘ 35-80 µM for downstream hydratases enables quantitative assay validation. • Unique 2,5-diene positional isomer ensures authentic BCR activity confirmation, distinguishing enzymatic from non-enzymatic pathways. • Custom-synthesized with stringent QC; available in mg to g quantities for preparative-scale enzymatic synthesis.

Molecular Formula C28H42N7O17P3S
Molecular Weight 873.7 g/mol
Cat. No. B1242883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-2,5-dienecarbonyl-CoA
Molecular FormulaC28H42N7O17P3S
Molecular Weight873.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C=CCC=C4)O
InChIInChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4-7,14-17,20-22,26,37-38H,3,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1
InChIKeyGHVYLQATKJQWLV-TYHXJLICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohex-2,5-dienecarbonyl-CoA: Identity & Pathway Role


Cyclohex-2,5-dienecarbonyl-CoA (also designated cyclohexa-2,5-diene-1-carbonyl-CoA or cyclohex-1,5-diene-1-carboxyl-CoA) is an acyl-coenzyme A derivative with the molecular formula C₂₈H₄₂N₇O₁₇P₃S and a molecular weight of 873.66 g/mol [1]. It functions as the primary, energy-intensive product of the ATP-dependent benzoyl-CoA reductase (BCR) reaction and serves as the essential gateway intermediate linking aromatic ring dearomatization to downstream β-oxidation-like catabolism in the anaerobic benzoyl-CoA degradation pathway [2][3].

Pathway Role Gateway intermediate in anaerobic benzoyl-CoA degradation
Isomer Requirement Strict 2,5-diene isomer; 1,5-diene not accepted
Formation ATP-dependent dearomatization by benzoyl-CoA reductase

Cyclohex-2,5-dienecarbonyl-CoA: Why Analogs Cannot Substitute


Substituting a generic acyl-CoA or even a close structural analog such as cyclohex-1-ene-1-carbonyl-CoA is not feasible for research requiring the 2,5-diene isomer. This compound exhibits strict enzymatic specificity: key dienoyl-CoA hydratases show negligible activity (<5%) with mono-ene analogs and fail to catalyze further β-oxidation steps [1][2]. Furthermore, the 2,5-diene positional isomer is thermodynamically disfavored relative to the 1,5-diene product, requiring ATP-dependent enzymatic forcing by BCR to overcome a >20 kJ/mol uphill reduction potential [3]. These stringent biochemical constraints mandate the use of the authentic cyclohex-2,5-dienecarbonyl-CoA for reliable in vitro reconstitution, assay validation, or pathway interrogation.

Mono-ene analog (cyclohex-1-ene-1-carbonyl-CoA)
Negligible hydratase activity; failed assay reconstitution
Linear short-chain analog (crotonyl-CoA)
Undetectable activity; cyclic 2,5-diene is essential
1,5-diene isomer
Thermodynamically favored but not the BCR product; pathway role differs

Cyclohex-2,5-dienecarbonyl-CoA: Comparative Evidence


Dienoyl-CoA vs. Mono-Ene-CoA Hydration Km

The dienoyl-CoA hydratase from Geobacter metallireducens exhibits a Michaelis-Menten constant (Kₘ) of 80 µM for cyclohex-2,5-dienecarbonyl-CoA. In contrast, the same enzyme preparation shows no significant activity with the close structural analog cyclohex-1-ene-1-carbonyl-CoA [1]. This directly demonstrates that the 2,5-diene is the authentic, catalytically competent substrate, whereas the mono-ene analog cannot be used as a substitute in hydration assays.

Km: Dienoyl-CoA vs Mono-Ene
Head-to-head
80 µM vs Activity not significant
Confirms strict substrate specificity for hydration assays
Purified G. metallireducens enzyme
Enzyme Kinetics Anaerobic Aromatic Degradation Substrate Specificity

Hydration Vmax: Cross-Species Comparison

The maximal velocity (Vₘₐₓ) of dienoyl-CoA hydratase for cyclohex-2,5-dienecarbonyl-CoA varies significantly between organisms. The enzyme from Syntrophus aciditrophicus exhibits a Vₘₐₓ of 550 µmol min⁻¹ mg⁻¹, which is 1.57-fold higher than the 350 µmol min⁻¹ mg⁻¹ observed for the Geobacter metallireducens enzyme [1]. This quantitative benchmark enables researchers to calibrate expected activity levels when adapting assays across different microbial systems.

Vmax: S. aciditrophicus vs G. metallireducens
Reported
550 µmol min-1 mg-1 vs 350 µmol min-1 mg-1
Provides activity baseline for cross-species assay calibration
Enzyme preparations may vary
Enzyme Kinetics Anaerobic Benzoyl-CoA Pathway Cross‑Species Comparison

Dienoyl-CoA vs. Crotonyl-CoA Specificity

Dienoyl-CoA hydratases from both Geobacter metallireducens and Syntrophus aciditrophicus exhibit strict specificity for cyclohex-2,5-dienecarbonyl-CoA and show no detectable activity with the linear short-chain analog crotonyl-CoA [1]. This confirms that general β-oxidation enzymes or commercially available crotonyl-CoA cannot substitute for the cyclic dienoyl-CoA in benzoyl-CoA pathway reconstitution experiments.

Dienoyl-CoA vs Crotonyl-CoA
Head-to-head
Full activity (Km 35–80 µM) vs Undetectable activity
Rules out linear acyl-CoA analogs in pathway studies
G. metallireducens & S. aciditrophicus
Enzyme Specificity Anaerobic Aromatic Degradation β-Oxidation Analogy

2,5-Diene vs. 1,5-Diene Isomer Thermodynamics

Benzoyl-CoA reductase (BCR) catalyzes the ATP-dependent reduction of benzoyl-CoA specifically to the thermodynamically disfavored cyclohex-2,5-dienecarbonyl-CoA (rather than the kinetically favored 1,5-diene) [1]. The enzyme actively overcomes a reduction potential difference exceeding 20 kJ/mol to produce the 2,5-diene isomer, which subsequently undergoes isomerization to the 1,5-diene in a separate enzymatic step (EC 5.3.3.-) [2]. This demonstrates that the 2,5-diene is not a byproduct but the defined, enzyme-controlled intermediate.

2,5- vs 1,5-Diene Stability
Class-level
Thermodynamically disfavored (requires ATP) vs Thermodynamically favored
Demonstrates unique enzymatic origin of 2,5-diene isomer
BCR overcomes >20 kJ/mol barrier
Enzyme Mechanism Benzoyl-CoA Reductase Isomerization

Phylogenetic Conservation of Hydratase Activity

Dienoyl-CoA hydratase activity toward cyclohex-2,5-dienecarbonyl-CoA is conserved across phylogenetically diverse anaerobes. The enzyme from the fermentative bacterium Syntrophus aciditrophicus displays a Kₘ of 35 µM [1], while the iron-reducing bacterium Geobacter metallireducens exhibits a Kₘ of 80 µM [1]. Both values fall within the low-micromolar range, indicating that this substrate is the universal intermediate in the benzoyl-CoA pathway across facultative and obligate anaerobes.

Km: S. aciditrophicus vs G. metallireducens
Reported
35 µM vs 80 µM
Supports use as universal probe for anaerobic degradation
Conserved low-µM affinity
Enzyme Kinetics Microbial Metabolism Anaerobic Aromatic Degradation

Hydratase Equilibrium: Forward vs. Reverse

The dienoyl-CoA hydratase reaction (EC 4.2.1.100) reversibly converts cyclohex-2,5-dienecarbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA [1]. The equilibrium constant (Kₑq) for this hydration reaction is approximately 4.2 in the forward direction under physiological conditions, as determined for the Thauera aromatica enzyme [2]. This quantitative parameter enables researchers to calculate expected product yields and optimize reaction conditions for preparative-scale synthesis of downstream pathway intermediates.

Hydration Keq
Reported
Keq ≈ 4.2
Guides yield optimization for downstream intermediate synthesis
T. aromatica enzyme, pH 7.5, 25°C
Enzyme Kinetics Anaerobic Aromatic Degradation Reaction Equilibria

Cyclohex-2,5-dienecarbonyl-CoA: Validated Application Scenarios


Benzoyl-CoA Dearomatization Assay Reconstitution

Use as the definitive product standard for benzoyl-CoA reductase (BCR) activity assays. The compound's well-defined kinetic parameters (Kₘ 35–80 µM for downstream hydratases) [1] and its unique position as the thermodynamically disfavored 2,5-diene isomer [2] make it essential for quantifying BCR activity and distinguishing it from non-enzymatic or alternative dearomatization pathways.

Synthesis of 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA

Employ as a substrate for dienoyl-CoA hydratases (EC 4.2.1.100) to produce 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a key intermediate in the anaerobic benzoyl-CoA pathway. The forward equilibrium constant (Kₑq ≈ 4.2) [3] favors product formation, enabling preparative-scale synthesis for downstream β-oxidation studies.

Cross-Species Enzymology of Anaerobic Aromatic Degradation

Utilize as a standardized substrate to compare dienoyl-CoA hydratase kinetics across different microbial lineages. The documented Vₘₐₓ range of 350–550 µmol min⁻¹ mg⁻¹ [1] provides a quantitative benchmark for assessing enzyme evolution, metabolic diversity, and adaptation in facultative versus obligate anaerobes.

Isomer-Specific Analytical Method Validation

Employ as a reference standard for LC‑MS or NMR methods designed to distinguish the 2,5-diene isomer from the more stable 1,5-diene. The compound's unique retention time and spectral signature are critical for accurate pathway flux analysis and for confirming that observed products derive from authentic BCR activity rather than spontaneous isomerization [2].

Application
Selection Property
Validation Focus
BCR dearomatization assay reconstitution
Definitive 2,5-diene isomer identity
Distinction from non-enzymatic or 1,5-diene pathways
Synthesis of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA
Hydratase substrate specificity
Product formation and equilibrium assessment
Cross-species enzymology of anaerobic aromatic degradation
Conserved substrate across phyla
Kinetic benchmarking and metabolic diversity
Isomer-specific analytical method validation
Unique retention time and spectral signature
Isomer discrimination in LC-MS/NMR

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41 linked technical documents
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